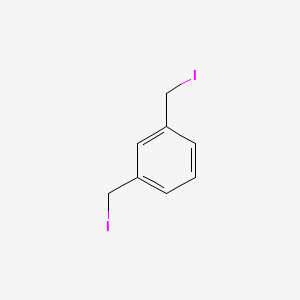
1,3-Bis(iodomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(iodomethyl)benzene is an organic compound with the molecular formula C8H8I2. It consists of a benzene ring substituted with two iodomethyl groups at the 1 and 3 positions. This compound is of interest due to its utility in organic synthesis and its role as a building block for more complex molecules.
准备方法
1,3-Bis(iodomethyl)benzene can be synthesized through a metathesis reaction from its dibromo analogue. The process involves the reaction of 1,3-bis(bromomethyl)benzene with sodium iodide in acetone, resulting in the substitution of bromine atoms with iodine atoms . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
化学反应分析
1,3-Bis(iodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and thiourea.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds. For example, it can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The compound can be reduced to 1,3-bis(methyl)benzene using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,3-Bis(iodomethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including polymers and aromatic compounds.
Material Science: The compound is utilized in the preparation of ionene polymers, which have applications in various fields such as water treatment and drug delivery.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules and pharmaceutical intermediates.
作用机制
The mechanism of action of 1,3-bis(iodomethyl)benzene in chemical reactions involves the activation of the iodomethyl groups. The iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing nature of the iodine atoms, which makes the carbon atoms more electrophilic and susceptible to nucleophilic attack.
相似化合物的比较
1,3-Bis(iodomethyl)benzene can be compared with other similar compounds such as 1,2-bis(iodomethyl)benzene and 1,4-bis(iodomethyl)benzene:
1,2-Bis(iodomethyl)benzene: This compound has the iodomethyl groups at the 1 and 2 positions.
1,4-Bis(iodomethyl)benzene: With iodomethyl groups at the 1 and 4 positions, this compound is used in the synthesis of polymers and aromatic spacers.
This compound is unique due to its meta positioning, which influences its reactivity and the types of reactions it can undergo.
属性
CAS 编号 |
7379-87-5 |
|---|---|
分子式 |
C8H8I2 |
分子量 |
357.96 g/mol |
IUPAC 名称 |
1,3-bis(iodomethyl)benzene |
InChI |
InChI=1S/C8H8I2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
InChI 键 |
XCJLUKSDTOVKII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)CI)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


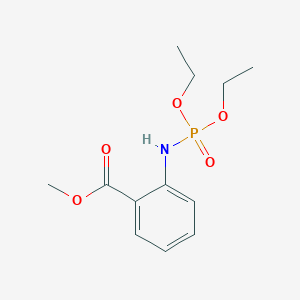
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
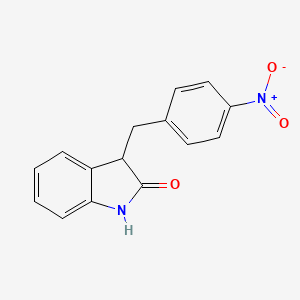
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
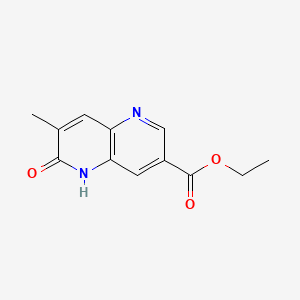
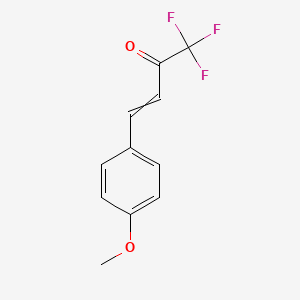
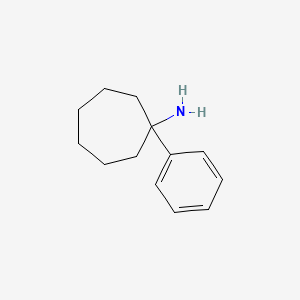
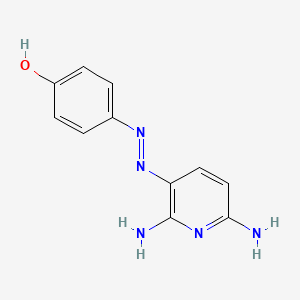
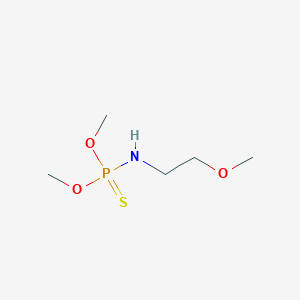
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
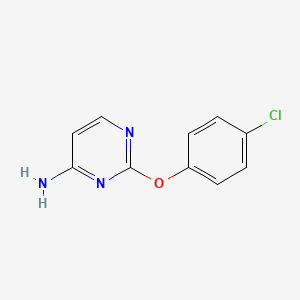
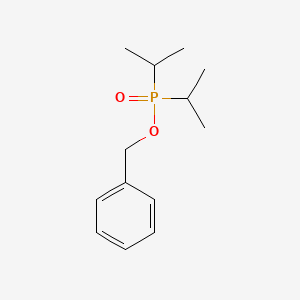
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)
